molecular formula C8H16ClNOS B2487731 8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride CAS No. 2503207-34-7

8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride

Cat. No.: B2487731
CAS No.: 2503207-34-7
M. Wt: 209.73
InChI Key: AXOBDYNCEAZICA-UHFFFAOYSA-N
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Description

8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride is a chemical compound with the molecular formula C8H16ClNOS and a molecular weight of 209.74 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic precursor with thiol and hydrochloric acid to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, thiol derivatives, and substituted spirocyclic compounds .

Scientific Research Applications

8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. The spirocyclic structure may also interact with specific binding sites, affecting the function of target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a spirocyclic structure with both oxygen and nitrogen atoms, as well as the presence of a thiol group. This combination of features provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

8-oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS.ClH/c11-7-5-8(9-6-7)1-3-10-4-2-8;/h7,9,11H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOBDYNCEAZICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(CN2)S.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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